2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and trichloroacetonitrile in the presence of a base like potassium carbonate for the formation of the trichloroacetimidate group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor . These reactions are typically substitution reactions where the trichloroacetimidate group is replaced by a nucleophile.
Common Reagents and Conditions: Common reagents used in these reactions include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts . The reactions are usually carried out in anhydrous solvents like dichloromethane at low temperatures to prevent side reactions .
Major Products: The major products formed from these reactions are glycosides, where the glycosyl group from this compound is transferred to an acceptor molecule .
Scientific Research Applications
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is widely used in scientific research, particularly in the field of carbohydrate chemistry . It is used to synthesize complex oligosaccharides and glycoconjugates, which are important in biological studies and drug development . In medicine, it is used to create glycosylated compounds that can serve as potential therapeutics . In industry, it is used in the synthesis of glycosylated materials for various applications .
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate involves the activation of the glycosyl donor by a Lewis acid catalyst, which facilitates the nucleophilic attack by the acceptor molecule . This results in the formation of a glycosidic bond and the release of the trichloroacetimidate group . The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds in glycosylation reactions .
Comparison with Similar Compounds
Similar Compounds:
- 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl bromide
- 2,3,4-Tri-O-acetyl-beta-D-arabinopyranosyl chloride
- 2-O-beta-L-arabinopyranosyl myo-inositol
Uniqueness: 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is unique due to its specific configuration and the presence of the trichloroacetimidate group, which makes it a highly effective glycosyl donor in glycosylation reactions . Its stability and reactivity under mild conditions make it a preferred choice for synthesizing glycosides compared to other similar compounds .
Properties
IUPAC Name |
[4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJYXWJQCCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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